N-[4-({4-[6-(Azepan-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide
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Overview
Description
N-[4-({4-[6-(Azepan-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of azepane, pyridazine, piperazine, and sulfonyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[6-(Azepan-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor.
Synthesis of Pyridazine Derivative: The pyridazine ring is introduced through a condensation reaction with appropriate reagents.
Coupling with Piperazine: The pyridazine derivative is then coupled with piperazine under controlled conditions.
Sulfonylation: The resulting compound undergoes sulfonylation to introduce the sulfonyl group.
Acetylation: Finally, the compound is acetylated to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[6-(Azepan-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-({4-[6-(Azepan-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({4-[6-(Azepan-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-Piperazinyl)phenyl]acetamide: Similar structure but lacks the azepane and pyridazine rings.
N-[4-(4-Sulfonylphenyl)piperazin-1-YL]acetamide: Similar structure but lacks the azepane ring.
Uniqueness
N-[4-({4-[6-(Azepan-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide is unique due to the presence of both azepane and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H30N6O3S |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-[4-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C22H30N6O3S/c1-18(29)23-19-6-8-20(9-7-19)32(30,31)28-16-14-27(15-17-28)22-11-10-21(24-25-22)26-12-4-2-3-5-13-26/h6-11H,2-5,12-17H2,1H3,(H,23,29) |
InChI Key |
SHMUBJYKPPQQEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 |
Origin of Product |
United States |
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